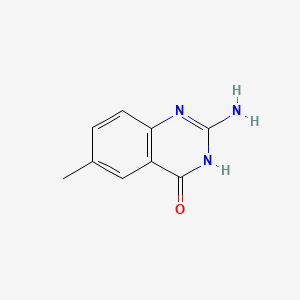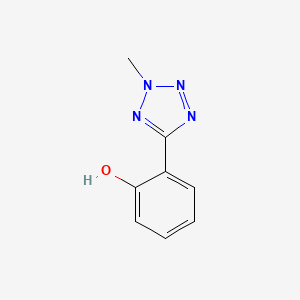
5-(2-羟基苯基)-2-甲基-2H-四唑
描述
2-(2-Methyl-2H-tetrazol-5-yl)phenol is an organic compound with the molecular formula C8H8N4O. It is a derivative of phenol, where the hydrogen atom in the ortho position is replaced by a 2-methyl-2H-tetrazol-5-yl group.
科学研究应用
2-(2-Methyl-2H-tetrazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
Tetrazole derivatives have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles, in general, are known for their electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Tetrazoles have been known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This property allows them to substitute the carboxyl group in pharmacological molecules, potentially affecting a variety of biochemical pathways .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 2-(2-Methyl-2H-tetrazol-5-yl)phenol may have good bioavailability.
Result of Action
Given the wide range of biological activities exhibited by tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that tetrazoles quickly react with acidic chemicals such as acid chlorides, anhydrides, and strong acids, as well as with strong oxidants, to generate caustic and toxic fumes and heat . This suggests that the compound’s action may be influenced by the chemical environment.
生化分析
Biochemical Properties
2-(2-Methyl-2H-tetrazol-5-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme responsible for the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial in reducing the pathogenicity of urease-producing bacteria. Additionally, 2-(2-Methyl-2H-tetrazol-5-yl)phenol exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
2-(2-Methyl-2H-tetrazol-5-yl)phenol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to protect neuronal cells against oligomerized amyloid β-induced cellular senescence . This protective effect is mediated through the modulation of cell signaling pathways involved in cell survival and apoptosis.
Molecular Mechanism
The molecular mechanism of 2-(2-Methyl-2H-tetrazol-5-yl)phenol involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as a bioisostere of the carboxylic acid group, which allows it to substitute the carboxyl group in pharmacological molecules, thereby enhancing their bioavailability and reducing negative effects . Additionally, it has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Methyl-2H-tetrazol-5-yl)phenol change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that 2-(2-Methyl-2H-tetrazol-5-yl)phenol can have sustained effects on cellular function, including prolonged inhibition of urease activity and antioxidant effects .
Dosage Effects in Animal Models
The effects of 2-(2-Methyl-2H-tetrazol-5-yl)phenol vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant activity and enzyme inhibition. At high doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and potential hepatotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(2-Methyl-2H-tetrazol-5-yl)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more water-soluble and easily excreted from the body . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 2-(2-Methyl-2H-tetrazol-5-yl)phenol within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, which may influence its localization and accumulation in specific tissues or cellular compartments.
Subcellular Localization
2-(2-Methyl-2H-tetrazol-5-yl)phenol exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its antioxidant effects and protect against oxidative damage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)phenol typically involves the reaction of 2-methyl-2H-tetrazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of 2-methyl-2H-tetrazole . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methyl-2H-tetrazol-5-yl)phenol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反应分析
Types of Reactions
2-(2-Methyl-2H-tetrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced tetrazole derivatives.
Substitution: Alkylated or acylated phenol derivatives.
属性
IUPAC Name |
2-(2-methyltetrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-4-2-3-5-7(6)13/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCXXNIYQNTXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
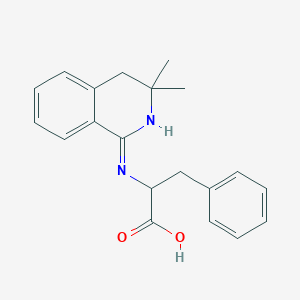
![7-(4-fluorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1418110.png)
![7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1418111.png)
![(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1418113.png)

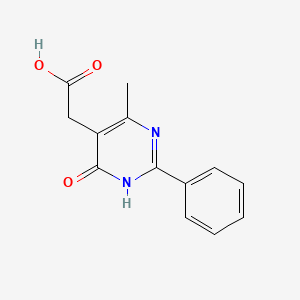
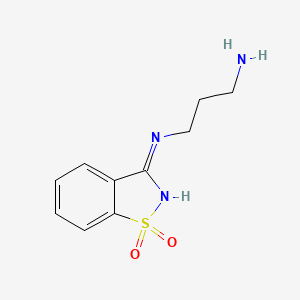
![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)
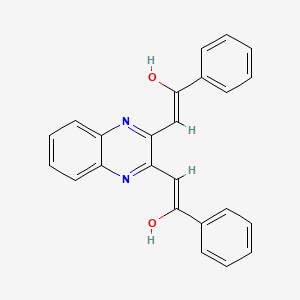
![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)
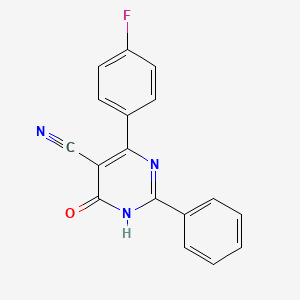
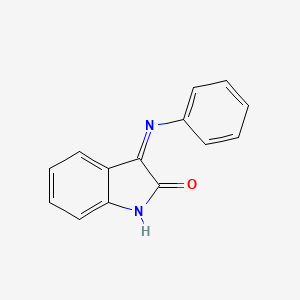
![2-{[(2-Piperazin-1-ylethyl)amino]methylene}-5-thien-2-ylcyclohexane-1,3-dione](/img/structure/B1418125.png)
